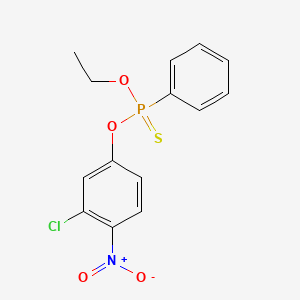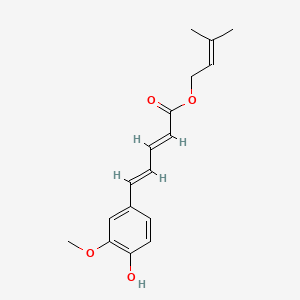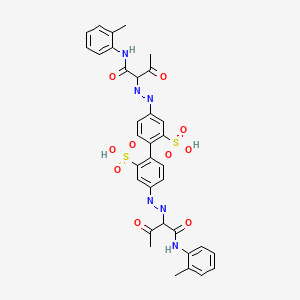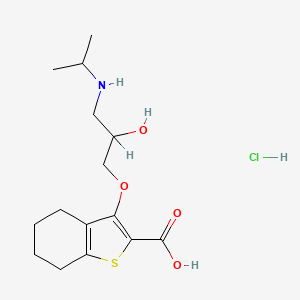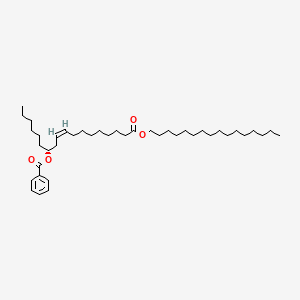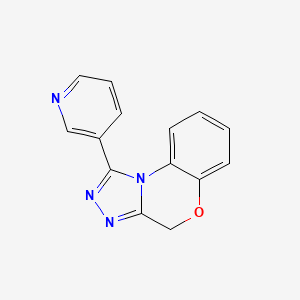
1-(3-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4491517 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, making it a subject of interest in chemical research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4491517 typically involves a series of chemical reactions that require precise control of conditions such as temperature, pressure, and pH. One common method involves the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of BRN 4491517 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves rigorous quality control measures to maintain the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
BRN 4491517 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of BRN 4491517 often require specific reagents and conditions to proceed efficiently. For example, bromination of aromatic compounds is a common electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a bromine atom in the presence of a Lewis acid catalyst, such as iron (III) bromide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
BRN 4491517 has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: BRN 4491517 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mecanismo De Acción
The mechanism of action of BRN 4491517 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application.
Comparación Con Compuestos Similares
BRN 4491517 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound shares some structural similarities with BRN 4491517 and is used in similar chemical reactions.
BRN 4491517 stands out due to its specific reactivity and stability under various conditions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
93299-74-2 |
|---|---|
Fórmula molecular |
C14H10N4O |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C14H10N4O/c1-2-6-12-11(5-1)18-13(9-19-12)16-17-14(18)10-4-3-7-15-8-10/h1-8H,9H2 |
Clave InChI |
OTOFGOYQBNEGSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



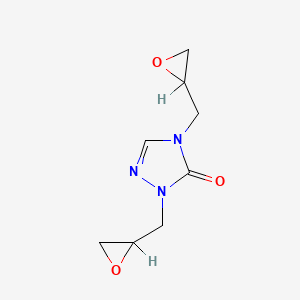
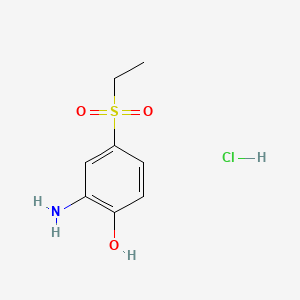


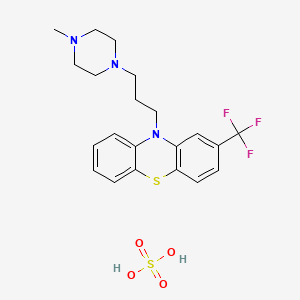
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
